molecular formula C4H6N2O3 B8492875 1-(Hydroxymethyl)imidazolidine-2,4-dione CAS No. 27774-46-5

1-(Hydroxymethyl)imidazolidine-2,4-dione

Cat. No. B8492875
Key on ui cas rn: 27774-46-5
M. Wt: 130.10 g/mol
InChI Key: DZNJSBHVDXLTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05182081

Procedure details

Materials: N-(hydroxymetyl)-benzamide (Hellman, H, Angew. Chem. 69 (1957), 470), N-(hydroxymethyl)-nicotinamide (Chechelska, B. & Urbanski, T., Roczniki Chem. 27, 396-409), N-(hydroxymethyl)-phthalimide (Buch, S. R., J. Am. Chem. Soc. 69 (1947) 254- ), N-(hydroxymethyl)-hydantoin (Konishiroku Photo Industr. Co. Ltd. Japan 6882 ('58) Aug. 20, Chemical Abstracts 54, 135h), N-hydroxymethyl succinimide (Vail, S. L. & Pierce, A. G., J. Org. Chem. 37 (1972) 393-), and the Mannich bases N-dimethylaminomethyl nicotinamide (Singh, G. et al., Indian J. Pharm. 30 (1968) 231-3) and N-dimethylaminomethyl succinimide (Boehme, H. et al., Ann. Chem. 664 (1963) 130-40) were produced in a known manner.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
135h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O[CH2:2][NH:3][C:4](=O)C1C=CC=CC=1.OCNC(=O)C1C=CC=NC=1.O[CH2:24][N:25]1[C:29](=[O:30])[C:28]2=CC=CC=[C:27]2[C:26]1=[O:35].OCN1CC(=O)NC1=O.OCN1C(=O)CCC1=O>>[CH3:2][N:3]([CH2:24][N:25]1[C:29](=[O:30])[CH2:28][CH2:27][C:26]1=[O:35])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCNC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCNC(C1=CN=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCN1C(C=2C(C1=O)=CC=CC2)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCN1C(=O)NC(=O)C1
Step Five
Name
135h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)CN1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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